Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 4-isopropylphenylboronic acid with methyl 5-bromopyrazole-3-carboxylate in the presence of a palladium catalyst and a base.
Direct Arylation: Direct arylation of pyrazole derivatives can be achieved using transition metal catalysts like palladium or nickel, facilitating the formation of the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles like ammonia or amines, and solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Chemistry: Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of pyrazole derivatives on biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Methyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate provides unique steric and electronic properties compared to its analogs, potentially leading to different biological and chemical behaviors.
Properties
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)12-8-13(16-15-12)14(17)18-3/h4-9H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTNGBMBABIPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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